molecular formula C10H21N3O2S B13434584 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B13434584
M. Wt: 247.36 g/mol
InChI Key: VZNGZWQJHPFAAM-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that features a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of isopropylamine with piperidine and sulfur dioxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the thiadiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazolidines.

Scientific Research Applications

2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-1H-benzo[d]imidazole
  • 2-Isopropyl-1H-benzimidazole-5-carboxylic acid
  • 2-Isopropyl-1H-benzimidazole-6-carboxylic acid

Uniqueness

2-Isopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its thiadiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H21N3O2S

Molecular Weight

247.36 g/mol

IUPAC Name

2-piperidin-4-yl-5-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C10H21N3O2S/c1-9(2)12-7-8-13(16(12,14)15)10-3-5-11-6-4-10/h9-11H,3-8H2,1-2H3

InChI Key

VZNGZWQJHPFAAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(S1(=O)=O)C2CCNCC2

Origin of Product

United States

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